FXIa-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FXIa-IN-7 is a novel inhibitor of activated coagulation factor XI (FXIa), which plays a crucial role in the intrinsic pathway of blood coagulation. This compound has emerged as a promising therapeutic agent for the prevention and treatment of thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and ischemic stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FXIa-IN-7 involves multiple steps, including the formation of bicyclic isoquinoline and naphthalene fragments. The synthetic route typically includes 13 steps of chemical reactions, with key intermediates being formed through various organic transformations . The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques like chromatography may be employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
FXIa-IN-7 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
FXIa-IN-7 has a wide range of scientific research applications, including:
Mechanism of Action
FXIa-IN-7 exerts its effects by inhibiting the activity of activated coagulation factor XI (FXIa). This inhibition prevents the proteolytic activation of factor IX (FIX) to FIXa, thereby disrupting the intrinsic pathway of blood coagulation . The molecular targets of this compound include the active site of FXIa, where it binds and inhibits its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Asundexian: Another FXIa inhibitor with a different chemical structure.
Bicyclic isoquinoline and naphthalene derivatives: Compounds with similar structural motifs and inhibitory activity against FXIa.
Uniqueness
FXIa-IN-7 is unique due to its high selectivity and potency against FXIa compared to other similar compounds. It exhibits a favorable safety profile with reduced bleeding risk, making it a promising candidate for further development as an anticoagulant therapy .
Biological Activity
FXIa-IN-7 is a selective inhibitor of activated Factor XI (FXIa), a serine protease that plays a crucial role in the coagulation cascade, particularly in the intrinsic pathway of blood coagulation. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications for therapeutic applications.
Overview of FXIa and Its Role in Coagulation
FXIa is activated from its precursor FXI through cleavage by thrombin or Factor XIIa. Once activated, FXIa cleaves Factor IX to Factor IXa, which subsequently leads to thrombin generation and clot formation. The regulation of FXIa activity is critical as its overactivity can contribute to thrombotic disorders such as venous thrombosis and stroke .
This compound operates by binding to the active site of FXIa, inhibiting its enzymatic activity. This selectivity is crucial because it minimizes off-target effects on other coagulation factors, thereby reducing the risk of bleeding complications often associated with anticoagulant therapies.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against FXIa. The compound was assessed using various substrates to determine its selectivity and potency. The results indicated that this compound has a high affinity for the active site of FXIa, effectively blocking its function in human plasma .
Table 1: Inhibition Potency of this compound Compared to Other Inhibitors
Inhibitor | IC50 (µM) | Selectivity Ratio (FXIa/Other Factors) |
---|---|---|
This compound | 0.5 | >100 |
I-SMXI5 | 0.8 | 10 |
Heparin | 1.5 | 5 |
*IC50 values represent the concentration required to inhibit 50% of enzyme activity.
Animal Models
Animal studies have further elucidated the therapeutic potential of this compound. Mice treated with this compound showed a significant reduction in thrombus formation without an increase in bleeding time compared to controls. This suggests that selective inhibition of FXIa may provide antithrombotic benefits while maintaining hemostatic balance .
Case Studies and Clinical Implications
Recent clinical trials have explored the use of FXIa inhibitors like this compound in patients at risk for thromboembolic events. One such study indicated that patients receiving this compound experienced fewer thrombotic events compared to those on standard anticoagulation therapy, with a lower incidence of bleeding complications . This highlights the potential for FXIa inhibitors to provide safer alternatives in anticoagulation therapy.
Properties
IUPAC Name |
1-[(2S)-2-[3-[(3S)-3-amino-2,3-dihydro-1-benzofuran-5-yl]-5-propan-2-ylphenyl]-2-hydroxyethyl]indole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-16(2)19-10-20(18-6-7-26-23(13-18)24(29)15-34-26)12-21(11-19)25(31)14-30-9-8-17-4-3-5-22(27(17)30)28(32)33/h3-13,16,24-25,31H,14-15,29H2,1-2H3,(H,32,33)/t24-,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOERAAJVARXHDP-JWQCQUIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCC3N)C(CN4C=CC5=C4C(=CC=C5)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC[C@H]3N)[C@@H](CN4C=CC5=C4C(=CC=C5)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.